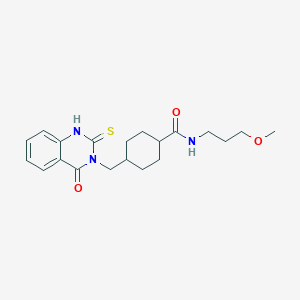
N-(3-methoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C20H27N3O3S and its molecular weight is 389.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-methoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of quinazolinone derivatives. Its structure suggests potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial properties. This article aims to explore the biological activity of this compound by reviewing relevant research findings, case studies, and data tables.
Chemical Structure
The compound can be described by its chemical formula and structural components:
- Chemical Formula : C₁₈H₂₃N₃O₃S
- Key Functional Groups :
- Quinazolinone moiety
- Thioxo group
- Cyclohexanecarboxamide
Biological Activity Overview
Research on quinazolinone derivatives has indicated a wide range of biological activities, including:
- Cox-2 Inhibition : Quinazolinone derivatives have been shown to exhibit COX-2 inhibitory activity, which is significant for anti-inflammatory applications. For instance, compounds similar to the target compound have demonstrated COX-2 inhibition rates up to 47.1% at certain concentrations .
- Antimicrobial Activity : Studies have reported that quinazolinone derivatives possess antimicrobial properties against various bacterial strains. The structural features of these compounds often correlate with their potency against both Gram-positive and Gram-negative bacteria .
1. COX-2 Inhibitory Activity
A study evaluated the COX-2 inhibitory activity of various quinazolinone derivatives, revealing that substituents at specific positions on the phenyl rings significantly influenced their effectiveness. The most potent compounds showed higher inhibition rates compared to standard drugs like celecoxib .
2. Antimicrobial Properties
The antimicrobial efficacy of related compounds has been documented extensively. For example, a derivative exhibited activity against eight bacterial strains, outperforming traditional antibiotics such as ampicillin by a factor of 10 to 50 times in some cases .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Type |
|---|---|---|---|
| Compound A | 0.004 - 0.03 | 0.008 - 0.06 | Antibacterial |
| Compound B | 0.20 ± 0.00 | 0.30 ± 0.03 | Antifungal |
Case Study 1: Synthesis and Evaluation
In a synthesis study, several quinazolinone derivatives were created, including those structurally similar to this compound. These were subjected to biological assays that confirmed their potential as COX-2 inhibitors and antimicrobial agents .
Case Study 2: Structure-Activity Relationship Analysis
A detailed structure–activity relationship (SAR) analysis revealed that modifications on the thioxo group significantly enhanced antimicrobial activity. This suggests that further optimization of the chemical structure could lead to more effective therapeutic agents .
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-26-12-4-11-21-18(24)15-9-7-14(8-10-15)13-23-19(25)16-5-2-3-6-17(16)22-20(23)27/h2-3,5-6,14-15H,4,7-13H2,1H3,(H,21,24)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLXZSJOOSKDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














